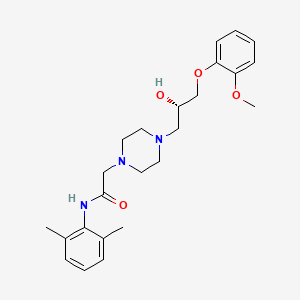
(S)-ranolazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-ranolazine is an N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide that is the (S)-enantiomer of ranolazine (the racemate is a drug used for treatment of chronic angina). It is an enantiomer of a (R)-ranolazine.
Applications De Recherche Scientifique
Cardiovascular Applications
Chronic Angina Treatment
Ranolazine is primarily approved for the treatment of chronic stable angina. Clinical trials have demonstrated its efficacy in reducing angina frequency and improving exercise tolerance. The CARISA trial showed that patients receiving ranolazine experienced a significant reduction in angina attacks compared to placebo (p < 0.001) and had improved exercise duration .
Table 1: Key Clinical Trials on Ranolazine for Chronic Angina
| Trial Name | Sample Size | Treatment Duration | Primary Endpoint | Results |
|---|---|---|---|---|
| CARISA | 1,046 | 12 weeks | Angina frequency | Significant reduction (p < 0.001) |
| ERICA | 565 | 6 weeks | Angina attacks | Decrease in attacks (p = 0.02) |
| MERLIN | 6,560 | 1 year | Major cardiovascular events | No significant difference (HR = 0.96; p = 0.50) |
Mechanism of Action
Ranolazine's mechanism involves the inhibition of late sodium currents in cardiac myocytes, which reduces intracellular calcium overload and myocardial ischemia . Additionally, it has been shown to improve myocardial perfusion and reduce oxidative stress during ischemic episodes .
Emerging Applications
Neurological Disorders
Recent studies suggest that ranolazine may have benefits in treating neurological conditions characterized by myotonia, such as myotonic dystrophy. Preliminary evidence indicates that ranolazine can modulate neuronal excitability and may improve symptoms associated with these disorders .
Table 2: Potential Neurological Applications of Ranolazine
| Condition | Mechanism of Action | Evidence Level |
|---|---|---|
| Myotonic Dystrophy | Modulation of neuronal excitability | Preliminary |
| Epilepsy | Inhibition of sodium channels | Ongoing studies |
Pulmonary Hypertension
Ranolazine is being investigated for its potential role in managing pulmonary hypertension. A recent study designed to evaluate its effects on right ventricular dysfunction showed promising results in improving functional capacity and quality of life metrics among participants .
Safety Profile
Ranolazine is generally well-tolerated with a favorable safety profile. Common adverse effects include dizziness, nausea, and constipation, which were reported more frequently in patients receiving ranolazine compared to placebo . Serious adverse events are rare but can include syncope and torsades de pointes .
Propriétés
Formule moléculaire |
C24H33N3O4 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-[4-[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m0/s1 |
Clé InChI |
XKLMZUWKNUAPSZ-FQEVSTJZSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@@H](COC3=CC=CC=C3OC)O |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















